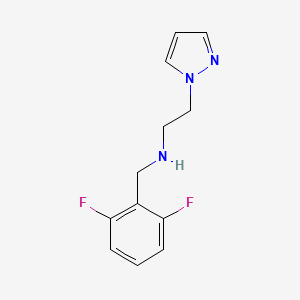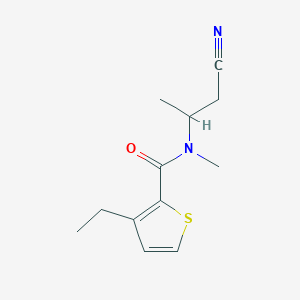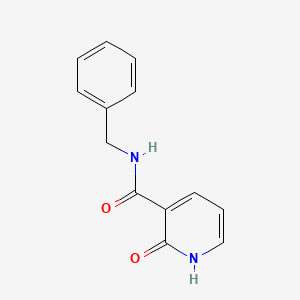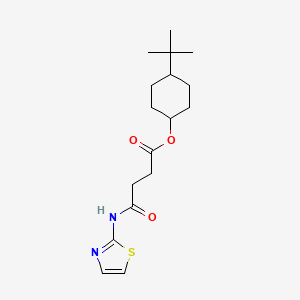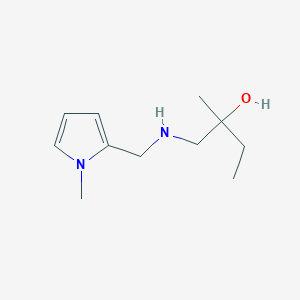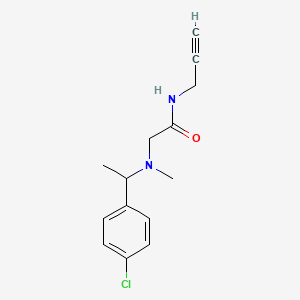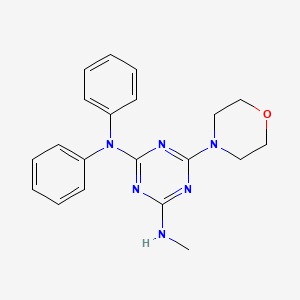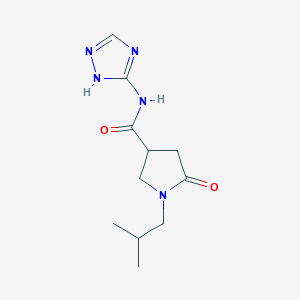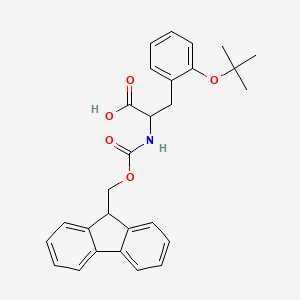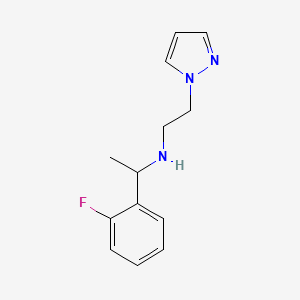
Butyl p-coumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (E)-3-(4-hydroxyphenyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, adhesives, and coatings. This particular compound features a butyl group attached to the acrylate moiety, with a hydroxyphenyl group in the para position, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (E)-3-(4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(4-hydroxyphenyl)acrylic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Butyl (E)-3-(4-hydroxyphenyl)acrylate can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. Flow microreactor systems are often employed to facilitate the esterification reaction, providing a sustainable and scalable method for large-scale production .
化学反応の分析
Types of Reactions
Butyl (E)-3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated butyl esters.
Substitution: Various substituted phenyl acrylates.
科学的研究の応用
Butyl (E)-3-(4-hydroxyphenyl)acrylate has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its role in the formulation of pharmaceutical excipients and drug delivery systems.
Industry: Utilized in the production of adhesives, coatings, and specialty chemicals.
作用機序
The mechanism of action of Butyl (E)-3-(4-hydroxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The acrylate moiety can undergo polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of materials. Additionally, the butyl group contributes to the hydrophobicity of the compound, affecting its solubility and interaction with other molecules .
類似化合物との比較
Similar Compounds
Butyl acrylate: Lacks the hydroxyphenyl group, making it less reactive in certain chemical reactions.
Ethyl (E)-3-(4-hydroxyphenyl)acrylate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical properties and reactivity.
Methyl (E)-3-(4-hydroxyphenyl)acrylate: Contains a methyl group, leading to different solubility and reactivity profiles.
Uniqueness
Butyl (E)-3-(4-hydroxyphenyl)acrylate is unique due to the presence of both the butyl and hydroxyphenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic and industrial applications .
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
butyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9,14H,2-3,10H2,1H3/b9-6+ |
InChIキー |
XEPISKMSORQJRU-RMKNXTFCSA-N |
異性体SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)O |
正規SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
